![molecular formula C21H27N3O5S B2603414 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690246-15-2](/img/structure/B2603414.png)
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a furan-2-carbonyl group, which is a heterocyclic aromatic ring. This group is often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule has several functional groups that could influence its properties and reactivity. These include the piperazine ring, the furan ring, and the carbonyl group .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the presence of the piperazine and furan rings, as well as the carbonyl group. The piperazine ring can act as a bidentate ligand, binding to metal ions. The furan ring is aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could improve solubility in water, while the furan ring could contribute to aromatic stacking interactions .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Diabetes and Alzheimer's Diseases
Research on 2-furoic piperazide derivatives, including those structurally related to the specified compound, has demonstrated promising results in the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives exhibit inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, which are crucial in the management of these conditions. The study supports the bioactivity potential of these heterocyclic compounds, highlighting their significance in drug discovery and development for addressing type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
Antidepressant and Antianxiety Properties
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds demonstrated significant effects in behavioral tests, indicating their potential as treatments for depression and anxiety disorders (Kumar et al., 2017).
Antipsychotic Potential
A series of novel conformationally restricted butyrophenones, closely related to piperazine derivatives, have been prepared and evaluated for their antipsychotic potential. These compounds show affinity for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic (neuroleptic) drugs with potential applications in managing psychosis (Raviña et al., 2000).
Enzyme Inhibition for Therapeutic Applications
The synthesis of N,N'-Bisoxalamides, including derivatives similar to the specified compound, has enhanced catalytic activity in Cu-catalyzed coupling reactions. These findings are relevant for pharmaceutical chemistry, offering insights into the development of novel therapeutics based on enzyme inhibition (Bhunia et al., 2017).
Carbonic Anhydrase Inhibitors for Medical Applications
Research into novel sulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase inhibitors highlights the therapeutic potential of these compounds in managing conditions associated with carbonic anhydrase activity. The synthesized compounds show promising inhibition constants against relevant isozymes, suggesting applications in treating hypoxic tumors and other related diseases (Garaj et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-14-12-15(2)17(4)20(16(14)3)30(27,28)22-13-19(25)23-7-9-24(10-8-23)21(26)18-6-5-11-29-18/h5-6,11-12,22H,7-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLSGRQKSLIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.